

How to control for "Prionitin" interference in biochemical assays

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Compound of Interest

Compound Name: *Prionitin*

Cat. No.: *B1180535*

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Technical Support Center: Prionitin Interference

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for interference caused by "**Prionitin**" in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is **Prionitin** and how does it interfere with my assays?

A: **Prionitin** is a misfolded protein aggregate often found as a contaminant in cell lysates, particularly from neurological tissues. Its interference stems from two primary mechanisms:

- **Non-specific Antibody Binding:** **Prionitin** possesses a high affinity for the Fc region of antibodies, leading to non-specific binding of primary and secondary antibodies. This can result in false positives and high background noise in immunoassays.
- **Intrinsic Peroxidase-like Activity:** **Prionitin** exhibits intrinsic enzyme activity that mimics horseradish peroxidase (HRP). This leads to the conversion of HRP substrates (like TMB and ECL) even in the absence of an HRP-conjugated antibody, causing high background signals in ELISAs and Western Blots.

Q2: Which assays are most susceptible to **Prionitin** interference?

A: Assays that rely on antibody-based detection and/or HRP chemistry are most affected. This includes:

- Enzyme-Linked Immunosorbent Assays (ELISAs)
- Western Blots
- Immunoprecipitation (IP)
- Immunohistochemistry (IHC)

Q3: How can I determine if my samples are contaminated with **Prionitin**?

A: You can screen your samples for **Prionitin** interference by running the following control experiments:

- No-Antibody Control: Run your assay (e.g., ELISA or Western Blot) on your sample without one or both of the primary and secondary antibodies. A high signal in this control suggests the presence of an interfering substance with intrinsic peroxidase-like activity, such as **Prionitin**.
- Non-specific IgG Control: Perform your assay using a non-specific IgG from the same host species as your primary antibody. A positive signal indicates that something in your sample is binding non-specifically to antibodies.

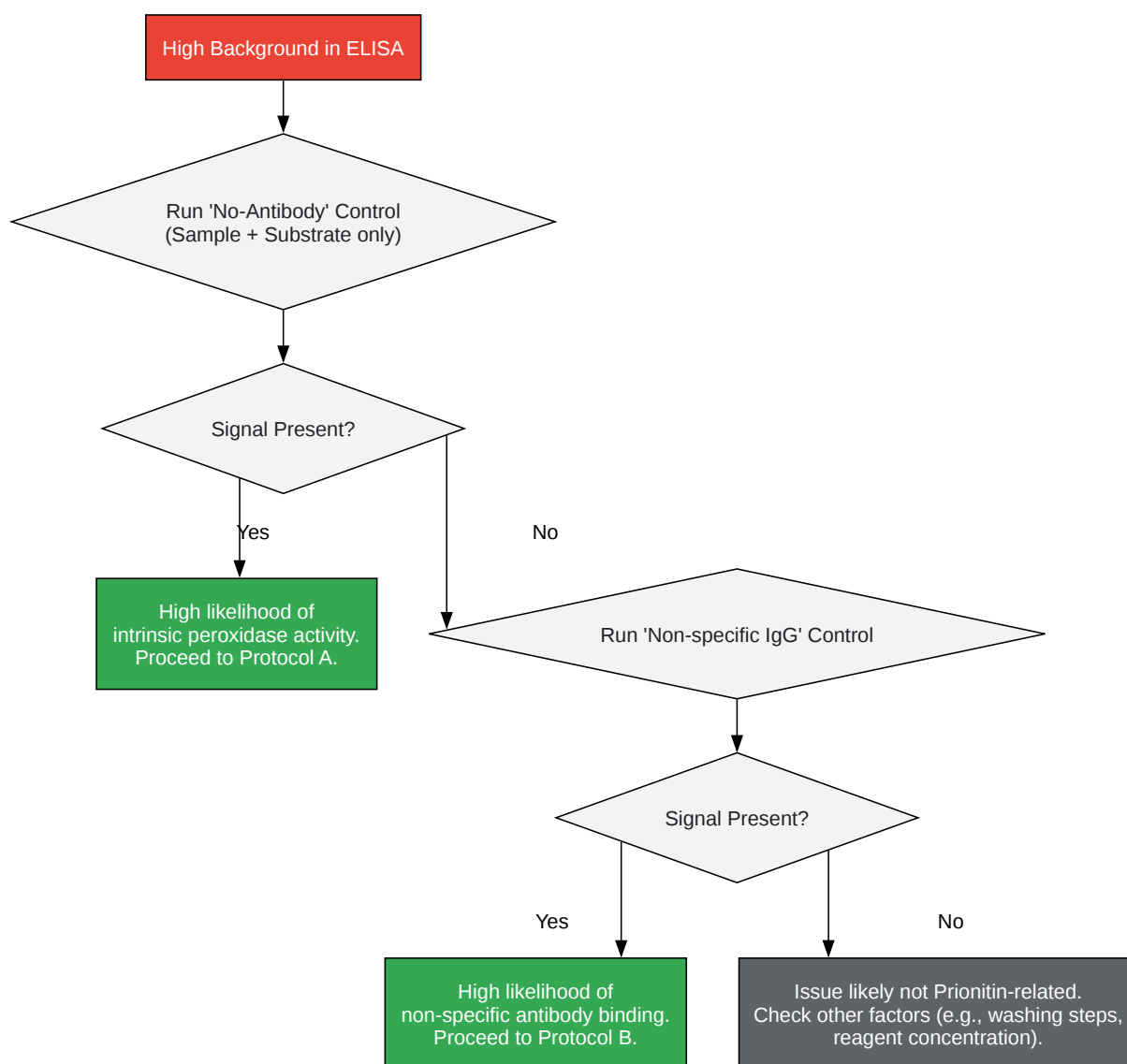
Troubleshooting Guides

This section provides structured guidance for identifying and resolving issues related to **Prionitin** interference.

Issue 1: High Background Signal in ELISA

If you are observing a high background signal across your ELISA plate, it may be due to **Prionitin** interference.

Troubleshooting Workflow:



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Caption: Troubleshooting high ELISA background.

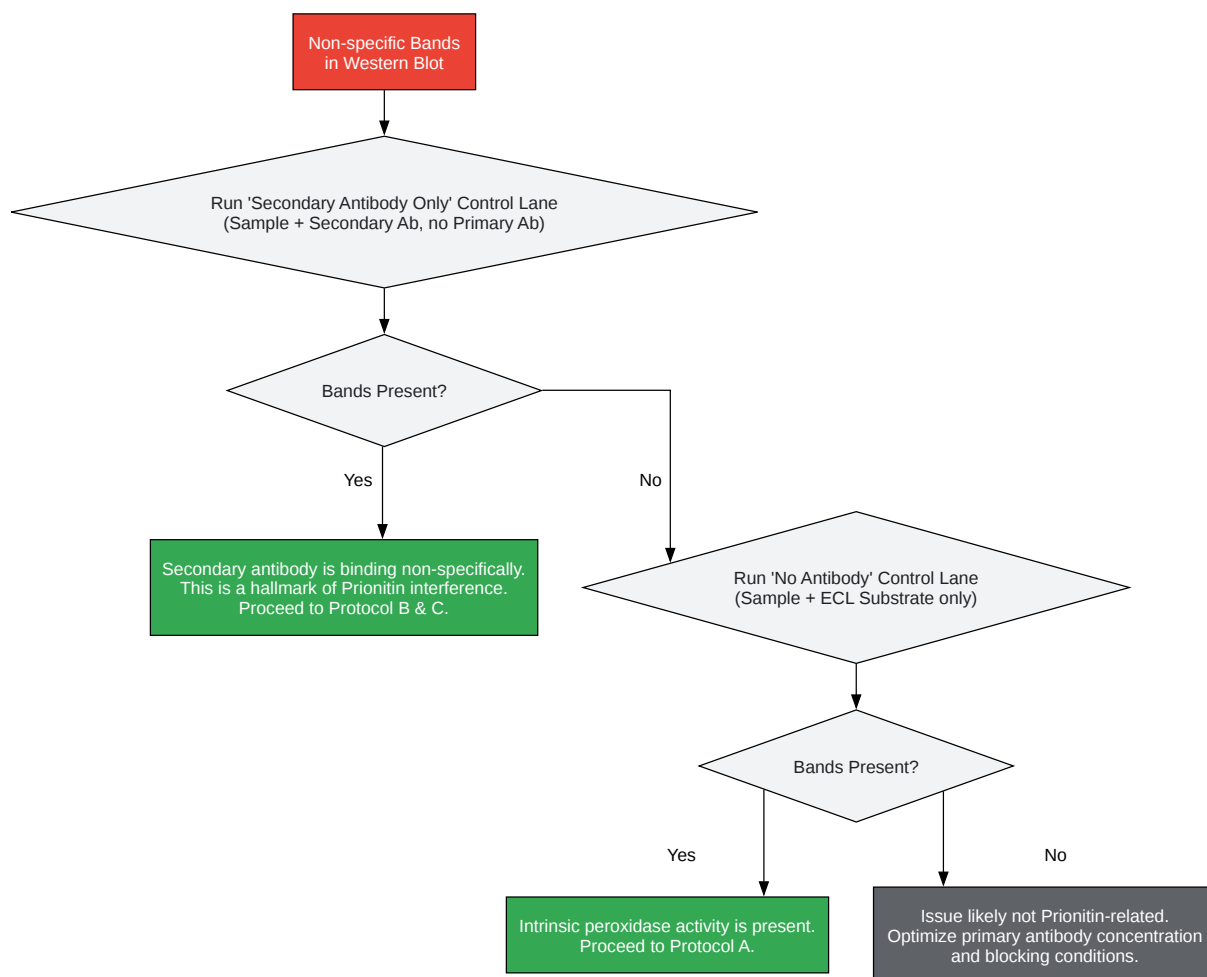
Recommended Actions:

- If the "No-Antibody" control is positive, your sample likely has intrinsic peroxidase activity. Proceed to Protocol A: Quenching Intrinsic Peroxidase Activity.
- If the "Non-specific IgG" control is positive, non-specific antibody binding is likely occurring. Proceed to Protocol B: Pre-treatment of Samples to Block Non-specific Binding.

Issue 2: Multiple Non-specific Bands in Western Blot

The appearance of unexpected bands in a Western Blot can be a sign of **Prionitin** causing non-specific antibody binding.

Troubleshooting Workflow:



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Caption: Troubleshooting non-specific Western Blot bands.

Recommended Actions:

- If bands appear with only the secondary antibody, this strongly suggests **Prionitin**-mediated non-specific binding. Implement Protocol B: Pre-treatment of Samples and Protocol C: Using Specialized Blocking Buffers.
- If bands appear with only the substrate, intrinsic peroxidase activity is the cause. Use Protocol A: Quenching Intrinsic Peroxidase Activity.

Experimental Protocols

Protocol A: Quenching Intrinsic Peroxidase Activity

This protocol is designed to neutralize the intrinsic peroxidase-like activity of **Prionitin** before proceeding with immunodetection steps.

Methodology:

- For Western Blots: After transferring proteins to the membrane (PVDF or nitrocellulose), wash the membrane with PBS or TBS.
- Incubate the membrane in a freshly prepared solution of 3% Hydrogen Peroxide (H_2O_2) in PBS for 15 minutes at room temperature with gentle agitation.
- For ELISAs: This method is not recommended for ELISAs as it can denature coated antigens. Instead, focus on sample pre-treatment (Protocol B).
- Wash the membrane thoroughly 3 times for 5 minutes each with PBST (PBS + 0.1% Tween-20).
- Proceed with your standard blocking and antibody incubation protocol.

Table 1: Effectiveness of H_2O_2 Quenching on Background Signal

Treatment Group	Mean Background Absorbance (450nm)	Standard Deviation	% Reduction in Background
Untreated Control	0.852	0.098	N/A
3% H ₂ O ₂ Treated	0.121	0.023	85.8%

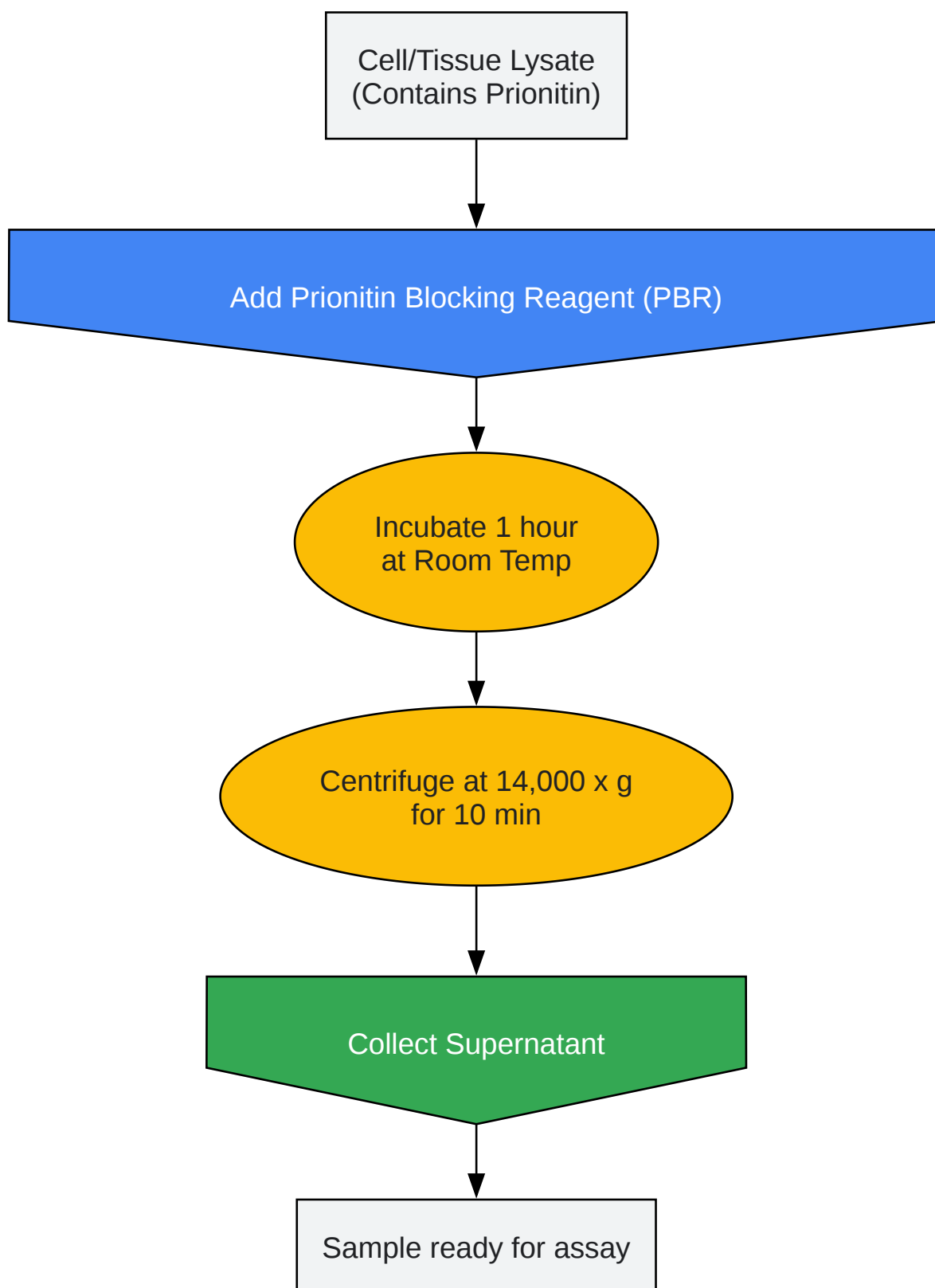
Protocol B: Pre-treatment of Samples to Block Non-specific Binding

This protocol aims to saturate the non-specific binding sites on **Prionitin** aggregates before they can interact with your assay antibodies.

Methodology:

- Prepare your cell or tissue lysate as you normally would.
- To every 100 µL of your lysate, add 10 µL of a specialized **Prionitin** Blocking Reagent (PBR), which contains a high concentration of aggregated non-immune IgG and proprietary blocking agents. (If a commercial reagent is unavailable, a high-concentration (1 mg/mL) solution of species-specific aggregated IgG can be used as a substitute).
- Incubate the mixture for 1 hour at room temperature with gentle rotation.
- Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the **Prionitin**-blocker complexes.
- Carefully collect the supernatant. This supernatant is now ready for use in your ELISA, Western Blot, or IP.

Experimental Workflow:



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Caption: Workflow for sample pre-treatment.

Protocol C: Using Specialized Blocking Buffers

For assays where sample pre-treatment is not feasible (e.g., IHC) or for added stringency, use a specialized blocking buffer.

Methodology:

- Instead of your standard blocking buffer (e.g., 5% milk or BSA), use a commercially available Prion-optimized Blocking Buffer.
- These buffers typically contain a cocktail of blocking agents, including fragmented antibodies, synthetic polymers, and detergents designed to minimize non-specific interactions.
- Incubate your membrane or plate with the specialized blocking buffer for at least 2 hours at room temperature or overnight at 4°C.
- Proceed with your primary antibody incubation, which should also be diluted in the specialized blocking buffer.

Table 2: Comparison of Blocking Buffers for Signal-to-Noise Ratio in Western Blot

Blocking Buffer	Signal Intensity (Target Protein)	Background Intensity	Signal-to-Noise Ratio
5% Non-fat Milk	15,400	8,200	1.88
5% BSA	14,900	7,500	1.99
Prion-optimized Buffer	16,100	1,150	14.00

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